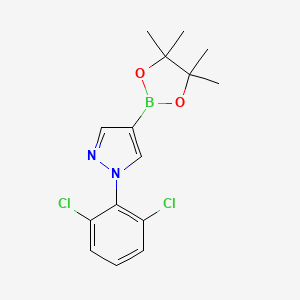

1-(2,6-Dichlorophenyl)pyrazole-4-boronic acid, pinacol ester; 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,6-Dichlorophenyl)pyrazole-4-boronic acid, pinacol ester is a useful reagent for Suzuki-Miyaura cross-couplings as well as Ruthenium-catalyzed asymmetric hydrogenation . It is a highly valuable building block in organic synthesis .

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of alkyl boronic esters is not well developed . The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Molecular Structure Analysis

The molecular formula of 1-(2,6-Dichlorophenyl)pyrazole-4-boronic acid, pinacol ester is C9H15BN2O2 .Chemical Reactions Analysis

Catalytic protodeboronation of pinacol boronic esters utilizes a radical approach . The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Wissenschaftliche Forschungsanwendungen

Improved Synthesis Techniques

Boronic acid pinacol esters are utilized in the synthesis of complex molecules through Suzuki coupling reactions. An example is the improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, demonstrating the potential for high yield and stability in such compounds, making them valuable in organic synthesis and pharmaceutical research (Mullens, 2009).

Organic Synthesis and Characterization

The synthesis and characterization of 1-alkyl-1H-pyrazol-4-yl and 5-ylboronic acids and their pinacol esters have been detailed, highlighting the regioselective lithiation of the pyrazole ring. These compounds are noted for their stability and utility as reagents in organic synthesis, indicating the versatility of boronic acid pinacol esters in chemical reactions (Ivachtchenko et al., 2004).

Analytical Challenges and Solutions

Analyzing highly reactive pinacolboronate esters, such as those used in the Suzuki coupling reaction, presents unique challenges. Research has focused on overcoming these challenges through unconventional analytical approaches, demonstrating the complex nature of working with these compounds and the innovative solutions developed to ensure their quality and purity (Zhong et al., 2012).

Applications in Polymer Synthesis

Boronic acid pinacol esters are instrumental in the synthesis of π-conjugated polymers with applications in materials science. The Suzuki-Miyaura coupling polymerization technique, utilizing these esters, allows for the creation of high-molecular-weight polymers with boronic acid moieties, showcasing the role of these compounds in advanced polymer synthesis (Nojima et al., 2016).

Advancements in Copolymer Synthesis

The use of isopropenyl boronic acid pinacol ester in radical polymerization has opened new pathways for synthesizing copolymers that were previously inaccessible. This research highlights the monomer character of boronic-containing compounds and their impact on developing new materials (Makino et al., 2020).

Wirkmechanismus

Target of Action

Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions , which suggests that the compound may interact with palladium catalysts in these reactions.

Mode of Action

The compound is likely to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Suzuki-miyaura cross-coupling reactions, in which this compound may participate, are widely used in organic synthesis for the formation of carbon-carbon bonds . This suggests that the compound could potentially influence a variety of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

It’s important to note that the ph can strongly influence the rate of reaction of boronic pinacol esters, which can impact their bioavailability .

Result of Action

Given its potential role in suzuki-miyaura cross-coupling reactions , the compound could contribute to the formation of new carbon-carbon bonds, which could have various effects depending on the specific molecules involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of reaction of boronic pinacol esters . Therefore, the compound’s action could be significantly affected by the pH of its environment. Additionally, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions could be influenced by the presence of a palladium catalyst .

Safety and Hazards

Zukünftige Richtungen

The protodeboronation of pinacol boronic esters is not well developed . Future research could focus on developing more efficient methods for the protodeboronation of these esters. Additionally, the Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Further advancements in this field could lead to more efficient and environmentally friendly methods for carbon–carbon bond formation.

Biochemische Analyse

Biochemical Properties

The 1-(2,6-Dichlorophenyl)pyrazole-4-boronic acid, pinacol ester plays a significant role in biochemical reactions. It is involved in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety of this compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Molecular Mechanism

The molecular mechanism of action of 1-(2,6-Dichlorophenyl)pyrazole-4-boronic acid, pinacol ester involves its participation in the Suzuki–Miyaura coupling . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Metabolic Pathways

It is known that the boron moiety of this compound can be converted into a broad range of functional groups , suggesting that it may be involved in various metabolic pathways.

Eigenschaften

IUPAC Name |

1-(2,6-dichlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BCl2N2O2/c1-14(2)15(3,4)22-16(21-14)10-8-19-20(9-10)13-11(17)6-5-7-12(13)18/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUENFKALJMRFGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BCl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B6330374.png)